

## OICR-9429: A Technical Guide to its Discovery, Mechanism, and Application

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### **Abstract**

This document provides an in-depth overview of the discovery, history, and mechanism of action of OICR-9429, a potent and selective small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5). OICR-9429 was identified through a collaboration between the Structural Genomics Consortium (SGC) and the Ontario Institute for Cancer Research (OICR) Drug Discovery Program.[1] It functions by disrupting the critical protein-protein interaction between WDR5 and Mixed-Lineage Leukemia 1 (MLL1), a key component of a histone methyltransferase complex responsible for histone H3 lysine 4 (H3K4) methylation. Dysregulation of this pathway is implicated in various cancers, particularly acute myeloid leukemia (AML). This guide details the biochemical and cellular activity of OICR-9429, providing comprehensive data and outlining the experimental protocols used for its characterization.

# Introduction: The Discovery of a WDR5-MLL Interaction Inhibitor

OICR-9429 emerged from a structure-guided medicinal chemistry effort to develop antagonists of the WDR5-MLL1 interaction.[2] The rationale for targeting this interaction stems from the critical role of the WDR5-MLL1 complex in regulating gene expression through H3K4 methylation, a process frequently hijacked in oncogenesis. OICR-9429 was developed as a



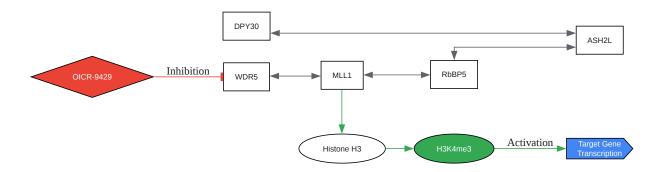
chemical probe to investigate the therapeutic potential of inhibiting WDR5.[1] A closely related but inactive compound, OICR-0547, was also synthesized to serve as a negative control in cellular assays.[1]

# Mechanism of Action: Disrupting a Key Epigenetic Complex

OICR-9429 acts as a competitive antagonist, binding to the "WIN" (WDR5-interacting) motif pocket on WDR5, the same site where MLL1 binds.[2] This direct competition prevents the assembly of the functional MLL1 complex, which also includes other core components like RbBP5 and ASH2L. The disruption of this complex leads to a downstream reduction in H3K4 trimethylation (H3K4me3), a critical epigenetic mark for active gene transcription.[3]

## **Signaling Pathway**

The inhibitory action of OICR-9429 on the WDR5-MLL1 signaling pathway can be visualized as follows:



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Caption: OICR-9429 inhibits the WDR5-MLL1 interaction, preventing H3K4 methylation.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data reported for OICR-9429 across various experimental platforms.

Table 1: Binding Affinity of OICR-9429 for WDR5

Assay Type	KD (nM)	Reference
Isothermal Titration Calorimetry (ITC)	52	[1]
Biacore (Surface Plasmon Resonance)	24	[1]
Fluorescence Polarization (FP)	64 (Kdisp)	[2]
Not Specified	93 ± 28	[4]

Table 2: In Vitro and Cellular Activity of OICR-9429

Assay Type	Target Cell Line/System	IC50 (μM)	Reference
Disruption of WDR5- MLL1/RbBP5 interaction	In cells	< 1	[1]
Cell Viability	T24 (Bladder Cancer)	67.74	[5]
Cell Viability	UM-UC-3 (Bladder Cancer)	70.41	[5]
Cell Viability	TCCSUP (Bladder Cancer)	121.42	[5]
Growth Inhibition (GI50)	MV4:11 (AML)	31 (72h)	[6]

## **Detailed Experimental Protocols**

This section provides detailed methodologies for the key experiments used to characterize OICR-9429.



## Synthesis of OICR-9429

The synthesis of OICR-9429 involves a multi-step process. A key publication outlines a two-step synthetic sequence starting from 2-fluoro-5-nitroaniline. The general scheme involves the reaction with 2-chlorobenzoyl chloride followed by the displacement of the fluorine with various secondary amines.



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Caption: General synthetic workflow for OICR-9429 and its analogs.

Detailed Protocol: A detailed, step-by-step synthesis protocol is often found in the supplementary materials of the primary research articles. For the synthesis of N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (OICR-9429), refer to the supplementary information of Grebien et al., 2015, Nature Chemical Biology.[2]

## **Biophysical Assays for Binding Affinity**

ITC is used to directly measure the heat change upon binding of OICR-9429 to WDR5, allowing for the determination of the dissociation constant (KD).

#### Protocol:

- Recombinant human WDR5 (residues 23-334) is expressed and purified.
- The protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
- OICR-9429 is dissolved in the same buffer.
- The ITC experiment is performed on a MicroCal iTC200 instrument at 25°C.



- Typically, the protein solution (e.g., 20-50 μM) is placed in the sample cell, and the compound solution (e.g., 200-500 μM) is injected in aliquots from the syringe.
- The heat of binding is measured after each injection, and the data are fitted to a one-site binding model to determine the KD, enthalpy ( $\Delta H$ ), and stoichiometry (n) of binding.

SPR is employed to measure the binding kinetics and affinity of OICR-9429 to WDR5.

#### Protocol:

- Recombinant human His-tagged WDR5 is expressed and purified.[4]
- The protein is immobilized on a CM5 sensor chip via amine coupling.
- A series of concentrations of OICR-9429 in running buffer (e.g., HBS-EP+) are flowed over the sensor chip.
- The association and dissociation rates are monitored in real-time.
- The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

## **Cellular Assays**

This assay is used to demonstrate that OICR-9429 disrupts the interaction between WDR5 and MLL1 within a cellular context.

#### Protocol:

- HEK293 cells are transfected with a plasmid expressing FLAG-tagged WDR5.[2]
- The transfected cells are treated with varying concentrations of OICR-9429 or DMSO (vehicle control) for a specified time (e.g., 24 hours).[2]
- Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.



- The cell lysates are incubated with anti-FLAG antibody-conjugated beads to immunoprecipitate FLAG-WDR5 and its interacting partners.
- The beads are washed to remove non-specific binding proteins.
- The immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against WDR5, MLL1, and RbBP5.
- A decrease in the amount of co-immunoprecipitated MLL1 and RbBP5 with increasing concentrations of OICR-9429 indicates the disruption of the protein complex.

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

#### Protocol:

- Human AML cells (e.g., 20,000 viable cells/well) are seeded in 96-well plates.[4]
- The cells are treated with a serial dilution of OICR-9429 or DMSO control.[4]
- The plates are incubated for a specified period (e.g., 72 hours).[4]
- An equal volume of CellTiter-Glo® reagent is added to each well.
- The plate is mixed on an orbital shaker to induce cell lysis.
- The luminescent signal is measured using a luminometer.
- The IC50 value is calculated by plotting the percentage of viable cells against the log concentration of OICR-9429.

This technique is used to assess the effect of OICR-9429 on the levels of H3K4 trimethylation.

#### Protocol:

 Colon cancer cells (e.g., HCT116, SW620, RKO) are treated with OICR-9429 (e.g., 10 μM) or DMSO for 72 hours.

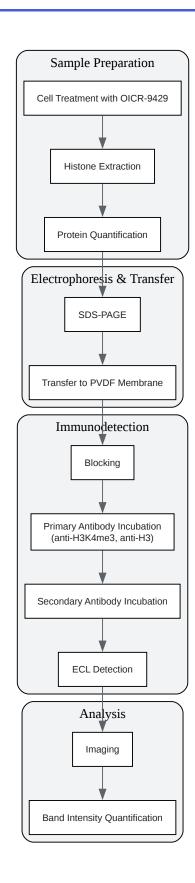
## Foundational & Exploratory





- Histones are extracted from the cell nuclei, often using an acid extraction protocol.
- Protein concentration is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies specific for H3K4me3 and total Histone H3 (as a loading control).
- After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- The band intensities are quantified to determine the relative change in H3K4me3 levels.





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